

Sourcing High-Purity rac Felodipine-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *rac Felodipine-d3*

Cat. No.: B562459

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Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the critical considerations and procedures for sourcing high-purity racemic Felodipine-d3. Ensuring the quality and purity of this stable isotope-labeled internal standard is paramount for accurate and reproducible results in preclinical and clinical research.

Felodipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension. Its deuterated analog, **rac Felodipine-d3**, serves as an essential internal standard in bioanalytical studies, particularly in pharmacokinetic and metabolic research, due to its mass shift which allows for clear differentiation from the unlabeled drug in mass spectrometry-based assays. The procurement of high-purity **rac Felodipine-d3** is a foundational step for the integrity of such studies.

Supplier Qualification and Data Comparison

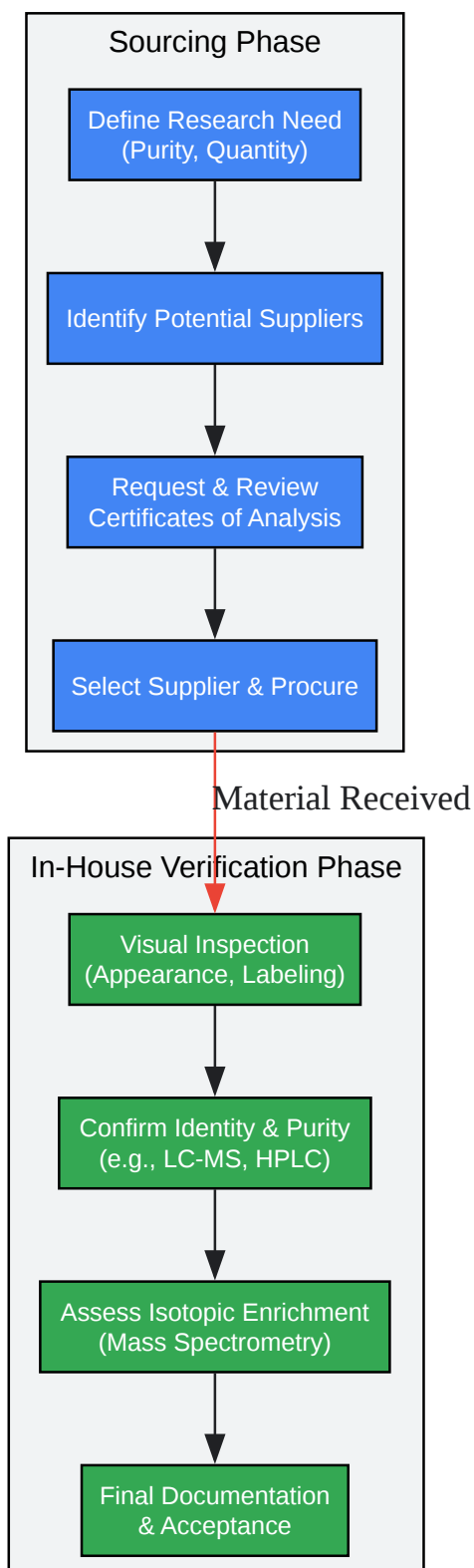
Selecting a reputable supplier is the first and most critical step in the sourcing process. Researchers should prioritize vendors who provide comprehensive Certificates of Analysis (CoA) and are transparent about their quality control procedures. Key parameters to evaluate include chemical purity, isotopic purity (or isotopic enrichment), and the analytical methods used for verification.

Below is a summary of typical specifications for high-purity **rac Felodipine-d3** available from various research chemical suppliers. This data is representative and researchers must always refer to the lot-specific CoA provided by the supplier at the time of purchase.

Parameter	Supplier A (Representative)	Supplier B (Representative)	Supplier C (Representative)
Product Name	rac Felodipine-d3	rac Felodipine- (Methoxy-d3)	rac Felodipine-d3
CAS Number	1189970-31-7	1189970-31-7	1189970-31-7
Chemical Purity	≥97% (by TLC)	≥95% (by HPLC)	≥98% (by HPLC, for related analog)
Isotopic Purity	98.9% Deuterium Incorporation	98% atom D	≥99% Deuterated Forms (for related analog)
Molecular Formula	C ₁₈ H ₁₆ D ₃ Cl ₂ NO ₄	C ₁₈ H ₁₆ D ₃ Cl ₂ NO ₄	C ₁₈ H ₁₆ D ₃ Cl ₂ NO ₄
Molecular Weight	387.27	387.28	387.27
Appearance	Light Yellow Solid	Light Yellow Solid	Yellow Solid
Documentation	Certificate of Analysis	Certificate of Analysis	Certificate of Analysis

Sourcing and Verification Workflow

A systematic approach to sourcing and in-house verification is crucial to ensure the quality of the procured standard. The following workflow outlines the key stages from initial supplier evaluation to the final acceptance of the material for research use.

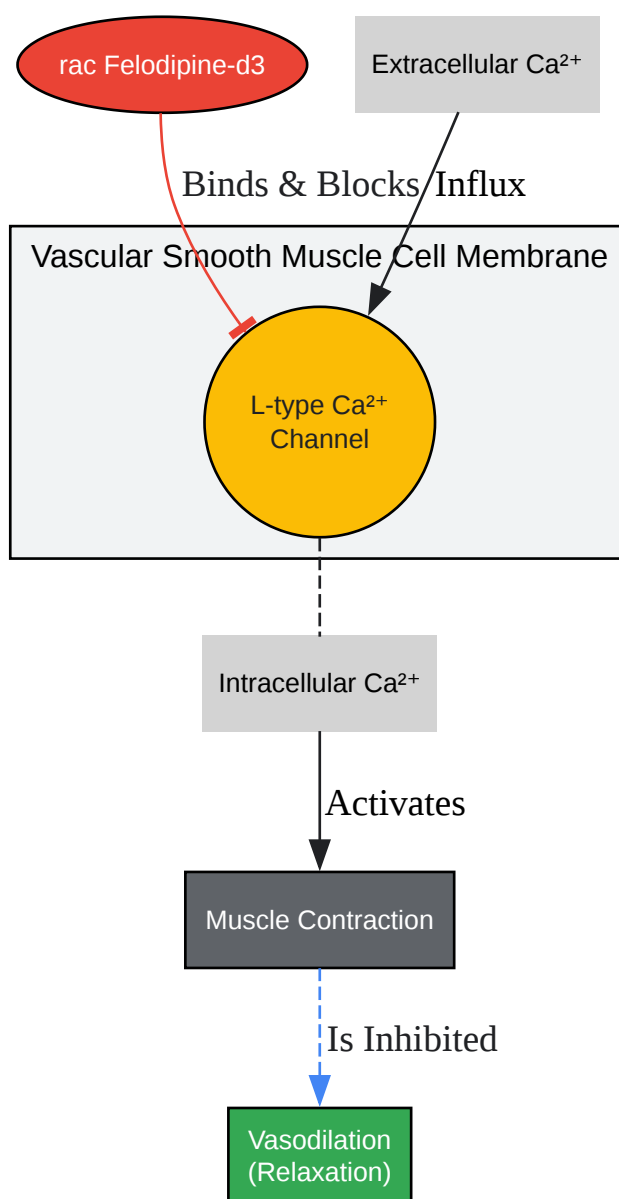


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Caption: A logical workflow for sourcing and verifying high-purity **rac Felodipine-d3**.

Mechanism of Action: Signaling Pathway

Felodipine, and by extension its deuterated form, functions by blocking L-type voltage-gated calcium channels. These channels are prevalent in the vascular smooth muscle cells of arterioles. By inhibiting the influx of extracellular calcium ions (Ca^{2+}) into these cells, Felodipine prevents the activation of calmodulin and myosin light-chain kinase, which are essential for muscle contraction. The net effect is relaxation of the vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.



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